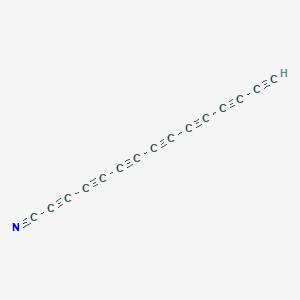![molecular formula C11H15ClN2O2 B14404091 N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea CAS No. 88465-53-6](/img/structure/B14404091.png)
N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 4-(1-chloroethyl)aniline with methoxy isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with cellular targets, leading to the disruption of normal cellular functions. The compound may act by alkylating DNA or proteins, thereby inhibiting their normal activities. This can result in the induction of apoptosis or cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Ethephon: A plant growth regulator that releases ethylene.
Uniqueness
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern and the presence of both chloroethyl and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
特性
CAS番号 |
88465-53-6 |
|---|---|
分子式 |
C11H15ClN2O2 |
分子量 |
242.70 g/mol |
IUPAC名 |
3-[4-(1-chloroethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)9-4-6-10(7-5-9)13-11(15)14(2)16-3/h4-8H,1-3H3,(H,13,15) |
InChIキー |
XCZSWLHSQBEKDR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



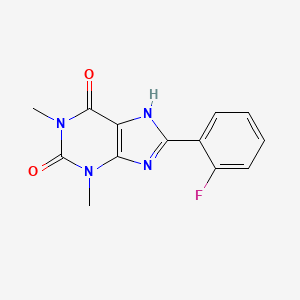
propanedioate](/img/structure/B14404024.png)
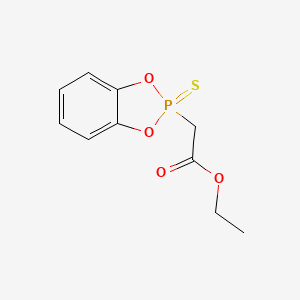
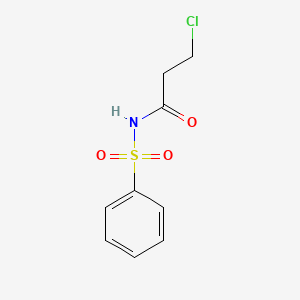
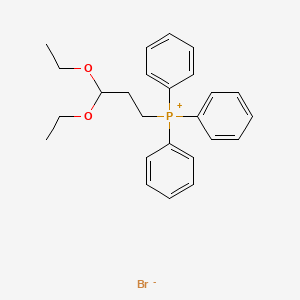

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
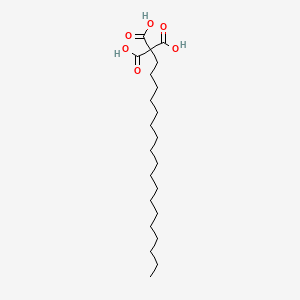
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
